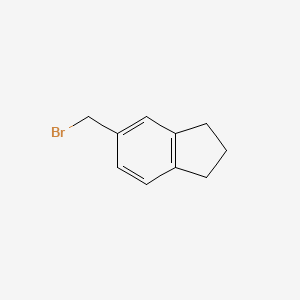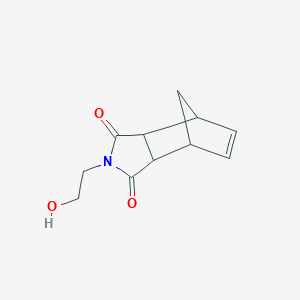
2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Overview
Description
2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (abbreviated as 2-(2-HE)-3a,4,7,7a-THMI) is an organic compound belonging to the class of isoindolin-1-ones. It is a colorless solid with a molecular weight of 247.3 g/mol and a melting point of 73-76°C. 2-(2-HE)-3a,4,7,7a-THMI is a synthetic compound that has been used in a variety of scientific research applications.
Scientific Research Applications
Anticancer and Antimicrobial Activities
A series of compounds containing chalcone and methanoisoindole units, including 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives, were synthesized and investigated for their potential in anticancer and antimicrobial applications. Notably, certain derivatives exhibited significant inhibition of C6 gliocarcinoma cells in rats and demonstrated antimicrobial activity against various human pathogens (Kocyigit et al., 2017). Additionally, these compounds showed inhibition effects against human carbonic anhydrase I and II isoenzymes, which are relevant in biomedical applications.
Enzyme Inhibition
In another study, novel pyrazoline derivatives, which include the this compound structure, were evaluated for their inhibitory activities against acetylcholinesterase (AChE) and carbonic anhydrase I and II isoenzymes. These compounds showed impressive inhibition with low nanomolar Ki values, suggesting their potential use in treating conditions associated with these enzymes (Kocyigit et al., 2019).
Structural and Molecular Studies
The structural and molecular characteristics of N-aminoimides, including derivatives of this compound, were examined. These studies are crucial for understanding the stereochemistry and potential interactions of these compounds, which is important for their application in various scientific fields (Struga et al., 2007).
Synthesis Techniques
In the context of synthetic chemistry, novel methods have been developed for the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This includes the synthesis of amino and triazole derivatives, which opens up new pathways for the creation of structurally diverse compounds for various research applications (Tan et al., 2016).
Mechanism of Action
Target of Action
Related compounds such as n-(2-hydroxyethyl) cinnamamide derivatives have been studied for their antidepressant activities . These compounds interact with specific receptors in the brain, influencing neurotransmitter levels and leading to an antidepressant-like action .
Mode of Action
It’s worth noting that similar compounds like n-(2-hydroxyethyl) cinnamamide derivatives exhibit their antidepressant-like action by interacting with specific receptors in the brain, thereby influencing neurotransmitter levels .
Biochemical Pathways
Related compounds like n-(2-hydroxyethyl) cinnamamide derivatives are known to influence the biochemical pathways associated with depression, possibly by modulating neurotransmitter levels .
Result of Action
Related compounds like n-(2-hydroxyethyl) cinnamamide derivatives have been shown to exhibit antidepressant-like action, indicating a potential influence on mood regulation .
Safety and Hazards
Future Directions
Functionalized acrylic materials derived from methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA), and diethyl 2-(methacryloyloxy)ethyl phosphate (DMP) were synthesized by successive free-radical polymerizations. The presence of DMP/PHEMA segments should improve the thermal behavior of acrylic materials, which is of great interest in the design of versatile bone cements for total joint arthroplasty and functional coatings in targeted drug delivery .
Biochemical Analysis
Biochemical Properties
2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alcohol dehydrogenases and aldehyde dehydrogenases, which are crucial in the metabolism of alcohols and aldehydes . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression levels of CD54 and CD86 in THP-1 cells, indicating its role in immune responses . Additionally, it can alter the production of reactive oxygen species and impact cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit certain dehydrogenases, thereby affecting the metabolic pathways involving alcohols and aldehydes . The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been observed to cause alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as modulating immune responses and enhancing cellular metabolism. At high doses, it can cause toxic or adverse effects, including cytotoxicity and alterations in gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which play a crucial role in the metabolism of alcohols and aldehydes . These interactions can affect metabolic flux and alter the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . The compound’s distribution is crucial for its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of the compound can affect its interactions with other biomolecules and its overall biochemical activity.
properties
IUPAC Name |
4-(2-hydroxyethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-4-3-12-10(14)8-6-1-2-7(5-6)9(8)11(12)15/h1-2,6-9,13H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNGPAHZQWNPEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279909 | |
| Record name | ST50032131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1873-11-6 | |
| Record name | NSC14524 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50032131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






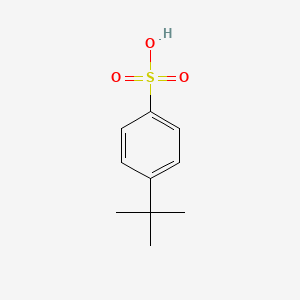
![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1267424.png)
![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)
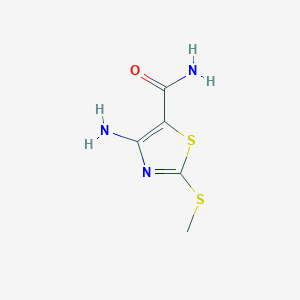
![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)
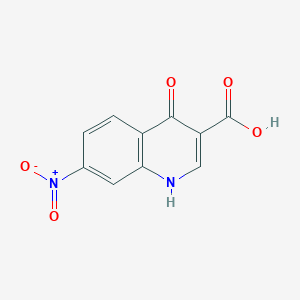
![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)

